molecular formula C20H22N4O B2508111 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea CAS No. 1448050-95-0

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea

カタログ番号: B2508111
CAS番号: 1448050-95-0
分子量: 334.423
InChIキー: FWRGGNZZJPLTMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is not available in the public domain, its structure incorporates the imidazo[1,2-a]pyridine scaffold, which is a recognized pharmacophore in the development of kinase inhibitors . Compounds featuring this core structure have been extensively investigated as potent inhibitors of oncogenic targets, such as the c-KIT tyrosine kinase, and show promise in addressing resistance mutations in diseases like gastrointestinal stromal tumor (GIST) . The molecular architecture, which combines a cyclopropyl group, a urea linker, and a phenethyl chain, is characteristic of small molecules designed for high-affinity interaction with enzyme binding sites. This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct appropriate safety and handling assessments prior to use.

特性

IUPAC Name

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRGGNZZJPLTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Imidazo[1,2-a]pyridine moiety : A bicyclic structure known for its biological activity.
  • Phenethylurea linkage : This functional group is often associated with various pharmacological activities.
PropertyValue
Molecular FormulaC₁₉H₁₈N₄O
Molecular Weight318.37 g/mol
CAS Number1448027-45-9

The biological activity of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea primarily involves its interaction with specific biological macromolecules , such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and neurological disorders.

Target Interactions

Research indicates that this compound may act on:

  • GABA receptors : Potentially influencing sleep disorders and anxiety.
  • Enzymes involved in cancer pathways : As an inhibitor of certain kinases or phosphatases, it may enhance immune responses against tumors.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory effects on cancer cell lines. The compound's structure suggests it may similarly inhibit tumor growth by targeting critical signaling pathways involved in cell proliferation and survival .
  • Neuropharmacological Effects : The imidazo[1,2-a]pyridine core has been linked to modulation of GABAergic transmission, indicating potential applications in treating anxiety and sleep disorders. Compounds with similar structures have shown efficacy in preclinical models for these conditions .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of related compounds in combination with immunotherapy agents. Results indicated that compounds similar to 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea significantly enhanced the effectiveness of anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of over 70% .

Study 2: GABA Receptor Modulation

Another investigation focused on the modulation of GABA receptors by imidazo[1,2-a]pyridine derivatives. Results suggested that these compounds could effectively enhance GABAergic transmission, providing a basis for their use in treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea, it is essential to compare it with similar compounds:

Compound NameBiological Activity
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylureaModerate anticancer activity
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)ureaEnhanced GABA receptor affinity

The presence of the methoxy group in 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea could enhance its pharmacokinetic properties compared to other derivatives.

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : It has shown efficacy in inhibiting cancer cell growth in preclinical models, particularly against KRAS-driven tumors. Studies demonstrate significant reductions in cell proliferation and induction of apoptosis in affected cells .
  • Pharmacological Applications : The imidazo[1,2-a]pyridine core is associated with diverse pharmacological effects, including anti-inflammatory and antimicrobial properties. Compounds with similar structures have been utilized as anxiolytics and analgesics .

Case Studies

Several studies have reported on the efficacy of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea:

  • Inhibition of KRAS G12C Mutant Protein :
    • A study demonstrated that this compound effectively inhibits cell growth in cancer lines expressing the KRAS G12C mutation. The mechanism involved disruption of downstream signaling pathways critical for tumor survival and proliferation .
  • Preclinical Models :
    • In vivo studies using mouse models have shown that treatment with this compound leads to significant tumor regression in KRAS-driven cancers. The results indicate potential for further development as a targeted therapy .
  • Comparative Efficacy :
    • Comparative studies with other imidazo[1,2-a]pyridine derivatives indicate that this compound exhibits superior potency against certain cancer cell lines. This highlights its potential as a lead compound for drug development .

Q & A

Q. What are the primary synthetic routes for 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea, and how do reaction conditions influence yield?

The synthesis of urea derivatives like this compound typically involves multi-step reactions, including:

  • Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization reactions or Friedel-Crafts acylation (e.g., catalytic AlCl₃ for C-3 functionalization) .
  • Step 2: Coupling the cyclopropyl and phenethyl groups via nucleophilic substitution or urea-forming reactions (e.g., using isocyanates or carbodiimides) .
  • Critical factors: Temperature (60–100°C for urea bond formation), solvent choice (e.g., THF for reduction steps, dichloromethane for acylations), and pH control to avoid side reactions .
  • Yield optimization: Catalytic Lewis acids (e.g., AlCl₃) improve efficiency in imidazo[1,2-a]pyridine functionalization, reducing byproduct formation .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazo[1,2-a]pyridine aromatic signals at δ 7.0–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages to confirm purity (>95% preferred) .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Enzyme Inhibition: Screen against targets like (H⁺/K⁺)-ATPase (relevant for anti-ulcer activity) using fluorometric assays .
  • Receptor Binding: Radioligand displacement assays (e.g., GABA receptors) to evaluate interactions with neurological targets .
  • Cytotoxicity: MTT assays on cell lines to rule out nonspecific toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

  • Problem: Conflicting yields arise from divergent reaction setups (e.g., stoichiometric vs. catalytic AlCl₃) .
  • Solution: Conduct a Design of Experiments (DoE) to optimize parameters:
    • Vary AlCl₃ concentration (0.1–1.0 equiv.), temperature (25–80°C), and solvent polarity (THF vs. DCM) .
    • Use HPLC to quantify intermediates and identify side products (e.g., over-acylated byproducts) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with GABA receptors or kinases .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .
  • QSAR Models: Corlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends from published analogs .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Degradation Pathways:
    • pH Sensitivity: Test stability in buffers (pH 1–10) via LC-MS; urea bonds may hydrolyze under acidic conditions .
    • Oxidative Stress: Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation) .
  • Mitigation: Formulate with enteric coatings or prodrug strategies to enhance bioavailability .

Q. What strategies address low solubility in aqueous media during in vitro assays?

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-diffusion methods .
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。